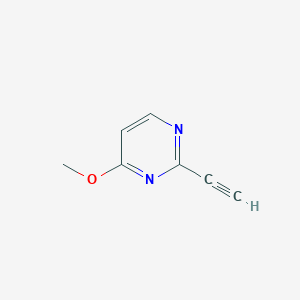

2-Ethynyl-4-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUPWWFSFTVXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161489-04-9 | |

| Record name | 2-ethynyl-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Ethynyl-4-methoxypyrimidine

Executive Summary

This guide details the synthesis of 2-ethynyl-4-methoxypyrimidine (CAS: 161489-04-9), a critical heteroaromatic building block used in the development of tyrosine kinase inhibitors (e.g., Syk inhibitors) and "click" chemistry bioconjugates. The protocol prioritizes the Sonogashira cross-coupling of 2-halo-4-methoxypyrimidines with trimethylsilylacetylene (TMSA), followed by mild desilylation.

Unlike generic procedures, this guide addresses the specific electronic deficiency of the pyrimidine C2 position, offering optimized conditions to minimize homocoupling (Glaser coupling) and prevent nucleophilic aromatic substitution (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a C–C bond disconnection at the C2 position. Direct ethynylation is achieved using a silicon-protected alkyne to prevent oligomerization and ensure monoselectivity.

Strategic Considerations:

-

Halogen Choice: The 2-position of pyrimidine is electron-deficient. While 2-iodo-4-methoxypyrimidine offers faster oxidative addition, 2-chloro-4-methoxypyrimidine is significantly more cost-effective and sufficiently reactive under optimized Pd-catalyzed conditions.

-

Protecting Group: The trimethylsilyl (TMS) group is essential. It renders the alkyne a liquid (easier handling), prevents double addition, and suppresses polymerization of the terminal alkyne during the metal-catalyzed step.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the protected intermediate strategy.

Part 2: Detailed Experimental Protocol

Step 1: Sonogashira Coupling

Objective: Coupling of 2-chloro-4-methoxypyrimidine with TMS-acetylene.

Reaction Scheme (DOT Visualization)

Figure 2: Optimized Sonogashira coupling conditions.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Note |

| 2-Chloro-4-methoxypyrimidine | 1.0 | Substrate | Solid; ensure dry. |

| Trimethylsilylacetylene (TMSA) | 1.2 - 1.5 | Reagent | Volatile liquid; add via syringe. |

| Pd(PPh₃)₂Cl₂ | 0.05 | Catalyst | Preferred over Pd(PPh₃)₄ for air stability. |

| CuI | 0.02 | Co-catalyst | Must be off-white/tan. Green/blue indicates oxidation (bad). |

| Triethylamine (TEA) | 3.0 | Base | Acts as solvent or co-solvent; scavenges HCl. |

| THF (Anhydrous) | Solvent | Medium | Degas thoroughly to prevent homocoupling. |

Protocol

-

Degassing: In a flame-dried Schlenk flask, charge THF and TEA. Degas by sparging with Argon for 15 minutes. Dissolved oxygen causes Glaser homocoupling (dimerization of TMSA).

-

Charging: Add 2-chloro-4-methoxypyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%) under a counter-flow of Argon.

-

Addition: Add TMS-acetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Seal the vessel and heat to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Note: The 2-chloro substrate is less reactive than iodides; heating is required. If conversion is slow, increase temp to 80°C or switch solvent to DMF.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

Objective: Removal of the TMS group to release the terminal alkyne.

Protocol

-

Dissolution: Dissolve the TMS-intermediate (from Step 1) in MeOH (0.1 M).

-

Base Addition: Add K₂CO₃ (0.5 - 1.0 equiv) .

-

Critical Control: Do not use NaOH or strong hydroxide bases. The C4-methoxy group is susceptible to nucleophilic displacement (

) by hydroxide, which would yield the 2-ethynyl-4-hydroxypyrimidine impurity. Carbonate in methanol is mild and selective.

-

-

Reaction: Stir at Room Temperature for 30–60 minutes. Reaction is typically fast.

-

Workup: Dilute with water and extract immediately with CH₂Cl₂ or Et₂O.

-

Caution: Terminal alkynes can be volatile. Do not apply high vacuum for extended periods during concentration.

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate. The product is often pure enough for use; if not, purify via a short silica plug.

Part 3: Critical Process Parameters (CPP) & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst deactivation or Cl- unreactive | Switch to Pd(dppf)Cl₂ or increase temp to 80°C. Use DMF instead of THF. |

| Homocoupling (Di-TMS-butadiyne) | Oxygen presence | Re-degas solvents rigorously. Increase TMSA equivalents to 1.5. |

| Hydrolysis of Methoxy Group | Base too strong in Step 2 | Use K₂CO₃/MeOH only. Avoid aqueous NaOH. Keep temp at RT. |

| Black Precipitate | Pd aggregation ("Pd black") | Normal. Ensure filtration through Celite is thorough to remove metal traces. |

Part 4: Safety & Stability

-

Energetic Material: Low molecular weight terminal alkynes can be unstable. While this specific pyrimidine derivative is generally stable, avoid heating the isolated terminal alkyne above 80°C neat.

-

Storage: Store the final product at -20°C under Argon in the dark. Electron-deficient alkynes can undergo hydration or polymerization upon prolonged exposure to light and moisture.

-

Cyanide-like Toxicity: Treat all pyrimidine synthesis waste as potentially bioactive.

References

-

Sonogashira Coupling on Chloropyrimidines

- Patent: Mitchell, S. A., et al. "Aminopyrimidines as Syk Inhibitors." WO 2011/075515 A1, Example 13 (Synthesis of 2-ethynylpyrimidines).

-

Source:

-

General Sonogashira Methodology & Mechanism

- Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

-

Source:

- TMS Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for silyl cleavage using K2CO3/MeOH).

-

Reactivity of Halopyrimidines

- Guide: "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine." BenchChem Technical Notes.

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. gelest.com [gelest.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

2-ethynyl-4-methoxypyrimidine chemical properties

Topic: 2-Ethynyl-4-Methoxypyrimidine: Chemical Architecture, Synthesis, and Bioorthogonal Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists

Part 1: Executive Summary

This compound represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike inert structural spacers, this molecule integrates two distinct reactive centers: an electron-deficient pyrimidine core modulated by a C4-methoxy group, and a C2-ethynyl handle optimized for bioorthogonal ligation.

Its primary utility lies in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . The C2-alkyne serves as a sterically unobtrusive "click" handle (CuAAC-ready), allowing researchers to tag biological targets without disrupting ligand binding affinity. Meanwhile, the C4-methoxy motif modulates lipophilicity (

Part 2: Chemical Architecture & Reactivity

Electronic Structure & Stability

The pyrimidine ring is inherently electron-deficient (π-deficient).

-

C2 Position (Ethynyl): The alkynyl group at C2 is conjugated to the pyrimidine ring. This conjugation lowers the LUMO energy, making the alkyne highly reactive toward 1,3-dipoles (azides) in cycloadditions.

-

C4 Position (Methoxy): The methoxy group acts as a

-acceptor but a strong

Solubility Profile

-

Water Solubility: Moderate. The methoxy group and pyrimidine nitrogens accept hydrogen bonds, improving aqueous solubility compared to 2-ethynyl-4-chloropyrimidine.

-

Organic Solvents: Highly soluble in DCM, DMSO, and Methanol.

Part 3: Synthetic Methodologies

The synthesis of this compound relies on the Sonogashira Cross-Coupling of 2-chloro-4-methoxypyrimidine with trimethylsilylacetylene (TMSA), followed by desilylation. This route is preferred over direct acetylene coupling to prevent homocoupling (Glaser coupling) and polymerization.

Diagram: Synthetic Pathway (Graphviz)

Caption: Two-step synthesis via Sonogashira coupling and subsequent desilylation. The TMS group protects the alkyne from side reactions.

Detailed Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

-

Charging: Add 2-chloro-4-methoxypyrimidine (1.0 equiv, 10 mmol),

(0.05 equiv), and CuI (0.03 equiv). -

Solvent: Add anhydrous THF (40 mL) and degassed Triethylamine (

, 3.0 equiv). -

Initiation: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (

) should disappear, replaced by a highly fluorescent spot ( -

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (

, 0-20% EtOAc in Hexanes) yields the TMS-protected intermediate.

Step 2: Desilylation

-

Reaction: Dissolve the TMS-intermediate in MeOH (20 mL). Add anhydrous

(1.5 equiv). -

Time: Stir at room temperature for 30 minutes. Note: Do not heat, as the terminal alkyne can degrade.

-

Validation: Monitor by TLC. The product will be slightly more polar than the TMS-intermediate.

-

Isolation: Dilute with water, extract with DCM (

mL), dry over

Self-Validating QC Check:

-

(CDCl3): Look for the disappearance of the TMS singlet (0.2 ppm) and the appearance of the acetylenic proton singlet (

-

IR Spectroscopy: Appearance of a sharp stretch at

(C-H alkyne) and

Part 4: Applications in Drug Discovery

Click Chemistry & Bioconjugation (CuAAC)

The 2-ethynyl group is a "bioorthogonal handle." In chemical biology, this molecule is often used as a fragment probe .

-

Workflow: The pyrimidine fragment is incubated with a proteome. If it binds to a target protein, the complex is "clicked" with an Azide-Rhodamine or Azide-Biotin reporter using Cu(I) catalysis.

-

Advantage: The small size of the ethynyl group (linear, sterically undemanding) minimizes interference with the ligand-protein binding interface compared to bulky fluorophores.

Diagram: ABPP Workflow (Graphviz)

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing the ethynyl handle for target identification.

Quantitative Data: Reaction Parameters

| Parameter | Standard Condition | Optimization Note |

| Catalyst | THPTA prevents Cu-induced protein precipitation. | |

| Reductant | Sodium Ascorbate (2-5 mM) | Essential to maintain Cu(I) state. |

| Solvent | PBS / DMSO (95:5) | Pyrimidine requires DMSO for initial solubility. |

| Reaction Time | 1 hour @ RT | Extended times (>2h) increase background noise. |

Part 5: Safety & Handling

-

Alkyne Stability: Terminal alkynes can polymerize upon prolonged exposure to light or heat. Store this compound at -20°C under Argon, protected from light.

-

Skin Sensitization: Pyrimidine derivatives are potential skin sensitizers and irritants. Double-gloving (Nitrile) is required.

-

Volatility: Low molecular weight alkynes can be volatile. Do not apply high vacuum (< 5 mbar) for extended periods during drying.

References

Technical Monograph: 2-Ethynyl-4-methoxypyrimidine

CAS Registry Number: 161489-04-9[1][2][3]

Executive Summary

2-Ethynyl-4-methoxypyrimidine is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors and nucleotide analogs. Its structure features a pyrimidine core substituted with a methoxy group at the C4 position and a reactive terminal alkyne at the C2 position.[2] This alkyne moiety serves as a critical "handle" for bio-orthogonal ligation (Click Chemistry) and Sonogashira cross-coupling reactions, enabling the precise attachment of the pyrimidine scaffold to complex biological targets or drug pharmacophores.

Chemical Identity & Specifications

The following data establishes the unique chemical fingerprint for this compound.

| Property | Specification |

| CAS Number | 161489-04-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| SMILES | COC1=NC(C#C)=NC=C1 |

| InChI Key | Derived from structure (e.g., BDXYNMVQMBCTDB-UHFFFAOYSA-N for precursor) |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water |

| Precursor | 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6) |

Synthesis & Manufacturing Protocol

The synthesis of this compound is non-trivial due to the potential instability of the terminal alkyne. The industry-standard protocol utilizes a Sonogashira Cross-Coupling strategy, leveraging a trimethylsilyl (TMS) protecting group to ensure high yield and purity.

Core Synthetic Pathway

The synthesis proceeds in two distinct stages:

-

Cross-Coupling: Reaction of 2-chloro-4-methoxypyrimidine with trimethylsilylacetylene (TMSA).

-

Deprotection: Removal of the silyl group to reveal the terminal alkyne.

Figure 1: Step-wise synthesis of this compound from commercially available precursors.

Detailed Experimental Methodology

Step 1: Sonogashira Coupling

-

Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), Ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Triethylamine (3.0 eq).

-

Solvent: Anhydrous THF or DMF (degassed).

-

Protocol:

-

Charge a flame-dried reaction flask with the chloropyrimidine, Pd catalyst, and CuI under an inert Argon atmosphere.

-

Add degassed THF and triethylamine.

-

Dropwise add ethynyltrimethylsilane at room temperature.

-

Heat the mixture to 60°C for 4–6 hours. Monitor via TLC/LC-MS for the disappearance of the aryl chloride.

-

Workup: Filter through a Celite pad to remove palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the TMS-protected intermediate.

-

Step 2: Desilylation (Silyl Deprotection)

-

Reagents: TMS-intermediate (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq) or TBAF (1.0 M in THF).

-

Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

-

Protocol:

-

Dissolve the TMS-intermediate in MeOH.

-

Add solid K₂CO₃ and stir at room temperature for 30–60 minutes. Note: Avoid heating to prevent polymerization of the terminal alkyne.

-

Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).

-

Storage: The product should be used immediately or stored at -20°C under Argon.

-

Applications & Reactivity Profile

The 2-ethynyl group transforms the inert pyrimidine scaffold into a highly reactive electrophile for multiple medicinal chemistry campaigns.

Click Chemistry (CuAAC)

The most prevalent application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction couples the pyrimidine to azido-functionalized biomolecules (proteins, DNA, or fluorophores) to form a stable 1,2,3-triazole linkage.

Heterocycle Formation

The alkyne serves as a precursor for fused ring systems. Reaction with amidines or guanidines can yield complex poly-heterocyclic cores found in oncology drugs.

Figure 2: Primary reactivity pathways and downstream applications in drug discovery.

Handling, Stability & Safety

-

Thermal Instability: Terminal acetylenes can polymerize exothermically. Do not distill at high temperatures. Store neat material at -20°C.

-

Acidity: The terminal alkyne proton is weakly acidic (pKa ~25). Strong bases (e.g., n-BuLi) will deprotonate this position, allowing for electrophilic substitution.

-

Toxicity: As a pyrimidine derivative, handle with standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust/vapors.

References

-

EnamineStore. (n.d.). This compound Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine (Precursor) Product Specification. Retrieved from

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

Sources

Technical Monograph: 2-Ethynyl-4-methoxypyrimidine

Topic: 2-Ethynyl-4-methoxypyrimidine: Physicochemical Profiling, Synthesis, and Applications in Medicinal Chemistry Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS 161489-04-9 ) is a functionalized pyrimidine scaffold increasingly utilized in fragment-based drug discovery (FBDD) and "click" chemistry applications.[1] Characterized by its terminal alkyne moiety at the C2 position and a methoxy group at C4, this molecule serves as a versatile "warhead" for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its structural rigidity and electronic properties make it a critical intermediate for synthesizing kinase inhibitors, particularly those targeting EGFR and substituted thienopyrimidines.

This guide provides a definitive physicochemical profile, a robust, self-validating synthesis protocol, and an analysis of its utility in high-throughput library generation.

Physicochemical Profile

The following data constitutes the baseline identity of the molecule. In drug development, precise molecular weight verification is critical for mass spectrometry (MS) confirmation during library synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 161489-04-9 | Verified Registry |

| Molecular Formula | C₇H₆N₂O | |

| Molecular Weight | 134.135 g/mol | Monoisotopic Mass: 134.048 |

| SMILES | COc1ccnc(C#C)n1 | Useful for cheminformatics |

| LogP (Calc) | ~0.91 | Lipophilic, suitable for CNS penetration |

| TPSA | ~38 Ų | High oral bioavailability potential |

| Appearance | Off-white to pale yellow solid | Light sensitive (store at -20°C) |

Synthesis & Characterization Protocol

Strategic Route Selection

While direct nucleophilic substitution using ethynylmagnesium bromide is possible, it often leads to ring opening or polymerization side products in electron-deficient nitrogen heterocycles. Therefore, the Sonogashira Coupling is the "Gold Standard" methodology for this synthesis. It offers mild conditions, high functional group tolerance, and scalability.

Precursor: 2-Chloro-4-methoxypyrimidine (CAS 22536-63-6).

Step-by-Step Protocol

Note: All reactions must be performed under an inert Argon atmosphere.

Step 1: Sonogashira Coupling (TMS-Protection)

-

Charge: In a dry Schlenk flask, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous THF/Triethylamine (3:1 ratio).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.02 eq). Degas the solution with Argon for 10 minutes.

-

Initiation: Dropwise add Trimethylsilylacetylene (TMSA) (1.2 eq) at room temperature.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

-

Self-Validating Checkpoint: The disappearance of the starting material peak (m/z 144.5) and appearance of the TMS-intermediate (m/z ~206) confirms conversion.

-

-

Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

Step 2: Desilylation (Deprotection)

-

Solvation: Dissolve the crude TMS-intermediate in MeOH.

-

Cleavage: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes.

-

Purification: Quench with water, extract with DCM, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the integrity of the final product, the following spectral signatures must be present.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.35 (d, 1H): Pyrimidine H6 (Deshielded, characteristic of aromatic ring).

-

δ 6.60 (d, 1H): Pyrimidine H5 (Coupling confirms ring integrity).

-

δ 4.01 (s, 3H): Methoxy (-OCH₃) group.

-

δ 3.15 (s, 1H): Diagnostic Peak. The terminal alkyne proton. Absence of this peak indicates failed deprotection; shift indicates oxidation.

-

-

LC-MS (ESI+):

-

Target [M+H]⁺ = 135.14 Da.

-

Visualized Workflows

Synthesis Pathway

The following diagram illustrates the logical flow from the chlorinated precursor to the final ethynyl "warhead."

Figure 1: Two-step Sonogashira synthesis route ensuring high purity and regioselectivity.

Application: Click Chemistry in Drug Discovery

The ethynyl group is a primary handle for generating diverse libraries of triazole-based kinase inhibitors.

Figure 2: Workflow for utilizing the ethynyl scaffold in fragment-based drug discovery (FBDD).

Applications in Drug Development[6][7]

Fragment-Based Drug Discovery (FBDD)

This compound acts as a rigid, low-molecular-weight fragment (MW < 200). In FBDD, it is screened against protein targets (e.g., EGFR, HER2) using X-ray crystallography or NMR. The alkyne group allows for rapid expansion into the solvent-exposed regions of the binding pocket via "click" chemistry, improving potency without significantly increasing lipophilicity.

Kinase Inhibitor Design

The pyrimidine ring is a privileged scaffold in kinase inhibitors (e.g., Gefitinib, Osimertinib).[3] The 2-ethynyl substitution allows for the formation of a 1,2,3-triazole linker, which mimics the peptide bond's electronic properties but is metabolically stable (bioisostere). This is particularly useful for designing Type II kinase inhibitors that bind to the inactive conformation (DFG-out) of the enzyme.

References

-

PubChem. (2024). 2-Chloro-4-methoxypyrimidine (Precursor Data). National Library of Medicine. Retrieved from [Link]

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General methodology reference).

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

A Technical Guide to 2-Ethynyl-4-Methoxypyrimidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-ethynyl-4-methoxypyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, while the terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. This document details the molecule's structure, outlines a robust synthetic protocol via Sonogashira coupling, presents expected analytical data for structural confirmation, and discusses its chemical reactivity and potential applications. The methodologies are presented with a focus on the underlying chemical principles to provide researchers with a framework for practical application and further innovation.

Introduction and Strategic Importance

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, and appearing in a wide array of approved therapeutics.[1][2] Its inherent biological relevance and tunable electronic properties make it a privileged scaffold in drug design. The introduction of an ethynyl group at the 2-position of a 4-methoxypyrimidine ring creates a molecule with dual functionality. The methoxy group acts as an important hydrogen bond acceptor and influences the electronic nature of the ring, while the terminal alkyne is a highly versatile functional group.

The strategic importance of this compound lies in its utility as a building block. The alkyne moiety can participate in:

-

Sonogashira Cross-Coupling Reactions: To form extended conjugated systems by coupling with aryl or vinyl halides.[3][4]

-

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): To readily link with azide-containing molecules, a cornerstone of bioconjugation and drug discovery.

-

Cadiot-Chodkiewicz Coupling: To form asymmetric diynes.

This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a pyrimidine ring substituted with an ethynyl group (-C≡CH) at position 2 and a methoxy group (-OCH₃) at position 4.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-4-methoxypyrimidine

-

To a dry, nitrogen-flushed round-bottom flask, add 2-chloro-4-methoxypyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine (approx. 5-10 mL per mmol of halide).

-

Stir the suspension for 10 minutes at room temperature.

-

Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Deprotection to yield this compound

-

Dissolve the crude TMS-protected intermediate from Step 1 in methanol (approx. 10 mL per mmol).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and concentrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Step 3: Purification

-

The crude final product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford this compound as a solid.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the final structure is a self-validating step achieved through a combination of standard spectroscopic techniques. The following data are predicted based on known values for similar structures. [5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for unambiguous structure determination.

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H6 | ~8.55 | d, J ≈ 5.5 Hz | 1H | Pyrimidine H |

| H5 | ~6.90 | d, J ≈ 5.5 Hz | 1H | Pyrimidine H |

| -OCH₃ | ~4.05 | s | 3H | Methoxy H |

| -C≡CH | ~3.20 | s | 1H | Acetylenic H |

| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm) | Assignment |

| C4 | ~170.0 | Pyrimidine C-O |

| C6 | ~159.0 | Pyrimidine C-H |

| C2 | ~148.0 | Pyrimidine C-C≡ |

| C5 | ~108.0 | Pyrimidine C-H |

| -C≡CH | ~82.0 | Alkyne C |

| -C≡CH | ~79.0 | Alkyne C-H |

| -OCH₃ | ~55.0 | Methoxy C |

Rationale for Chemical Shifts:

-

The pyrimidine protons are in the characteristic downfield aromatic region.

-

The methoxy carbon appears around 55-60 ppm, a typical value for an aromatic methoxy group. [8]* The two sp-hybridized carbons of the alkyne appear in the 70-90 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2950 | Medium | C-H stretch (methoxy) |

| ~2120 | Medium, Sharp | C≡C stretch (terminal alkyne) |

| ~1600-1400 | Strong | C=N, C=C stretches (pyrimidine ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₆N₂O), the expected value for the molecular ion [M]⁺ is m/z = 134.05. High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne.

Caption: Key reaction pathways for this compound.

-

Medicinal Chemistry: As a bioisostere for other functional groups or as a linker, this molecule is an attractive starting point for synthesizing novel kinase inhibitors, antivirals, or other therapeutic agents. [9][10]The pyrimidine core can form critical hydrogen bonds with protein targets, while the alkyne can be used to explore different regions of a binding pocket by linking to various other fragments.

-

Materials Science: The ability to form extended, rigid, conjugated systems via Sonogashira coupling makes this compound a candidate for the synthesis of organic light-emitting diodes (OLEDs), molecular wires, and other functional organic materials. [6]The nitrogen atoms in the pyrimidine ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials.

Safety and Handling

While specific toxicity data for this compound is not readily available, it should be handled with the standard precautions for laboratory chemicals. Related ethynyl- and pyrimidine-containing compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [11]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- Vertex AI Search. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.

- The Royal Society of Chemistry. Table of Contents.

- BenchChem. Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview.

- Wikipedia. Sonogashira coupling.

- Chemistry LibreTexts. Sonogashira Coupling.

- Synblock. CAS 1330044-02-4 | 5-chloro-2-ethynyl-4-methoxypyrimidine.

- AWS. Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties.

- Organic Chemistry Portal. Sonogashira Coupling.

- ResearchGate. Examples of pyrimidine derivatives with applications in medicinal and materials science.

- J&K Scientific LLC. Sonogashira Cross-Coupling.

- PubChem - NIH. 2-Ethynylpyrimidine | C6H4N2 | CID 12441297.

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- JACS Directory. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.

- MDPI. The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand.

- PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds.

- ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations | Request PDF.

- Santa Cruz Biotechnology. 2-Chloro-4-methoxypyrimidine | CAS 22536-63-6 | SCBT.

- Sigma-Aldrich. 2-Chloro-4-methoxypyrimidine 98 22536-63-6.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Ethynylpyrimidine | C6H4N2 | CID 12441297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Ethynyl-4-Methoxypyrimidine in Medicinal Chemistry

This technical guide details the strategic application of 2-ethynyl-4-methoxypyrimidine as a high-value building block in medicinal chemistry. It moves beyond basic characterization to explore the synthetic logic, electronic properties, and therapeutic utility of this scaffold.

Executive Summary

This compound represents a "privileged structure" intermediate that combines a rigid acetylene linker with an electron-rich pyrimidine core. Unlike its phenyl or pyridine analogs, this building block offers a unique vector for optimizing Lipophilicity Ligand Efficiency (LLE) and metabolic stability . The 2-ethynyl group serves as a versatile handle for Sonogashira couplings and CuAAC "click" reactions, while the 4-methoxy substituent functions as both a hydrogen bond acceptor and a modulator of ring basicity. This guide outlines the synthesis, reactivity, and application of this compound in the development of mGluR5 antagonists and kinase inhibitors.

Chemical Profile & Electronic Rationale[1]

The "Push-Pull" Electronic System

The utility of this compound stems from the interplay between its substituents:

-

2-Ethynyl Group (Acceptor/Linker): Acts as a rigid, linear spacer (approx. 4.2 Å) that extends into deep hydrophobic pockets without introducing rotatable bonds. It is mildly electron-withdrawing.

-

4-Methoxy Group (Donor): The oxygen lone pair donates electron density into the pyrimidine ring via resonance (+M effect). This increases the electron density at the N1 and N3 positions compared to the unsubstituted pyrimidine, potentially altering pKa and solubility.

Medicinal Chemistry Implications:

-

Solubility: The methoxy group disrupts crystal packing and increases aqueous solubility compared to the 4-H or 4-Me analogs.

-

Metabolic Handle: The 4-OMe is a potential site for O-demethylation by CYPs, generating the polar 4-hydroxypyrimidine (lactam tautomer), which can serve as an active metabolite or a clearance route.

Synthesis of the Building Block

The synthesis requires a chemoselective approach starting from commercially available 2,4-dichloropyrimidine . The key challenge is differentiating the C2 and C4 positions.

Protocol: Chemoselective Synthesis Workflow

Step 1: Regioselective Methoxylation The C4 position of 2,4-dichloropyrimidine is more electrophilic due to the para-like relationship with N1. Nucleophilic aromatic substitution (SnAr) occurs preferentially at C4.

-

Reagents: 2,4-Dichloropyrimidine, NaOMe (1.05 eq), MeOH, 0°C to RT.

-

Mechanism: Addition-Elimination at C4.

-

Outcome: 2-Chloro-4-methoxypyrimidine (>90% regioselectivity).

Step 2: Sonogashira Coupling Installation of the protected alkyne at the less reactive C2 position requires a robust catalyst system.

-

Reagents: 2-Chloro-4-methoxypyrimidine, TMS-acetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, THF, 60°C.

-

Critical Control: Deoxygenation is vital to prevent Glaser homocoupling of the alkyne.

Step 3: Desilylation

-

Reagents: K2CO3, MeOH, RT (or TBAF in THF).

-

Outcome: this compound.

Visualization: Synthetic Pathway

Caption: Chemoselective route leveraging the differential reactivity of C2 and C4 positions.

Reactivity & Synthetic Utility[1][2][3]

Once synthesized, this compound acts as a divergent hub.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reacting the building block with organic azides yields 1,4-disubstituted 1,2,3-triazoles .

-

Application: Bioisostere for amide bonds. The triazole ring mimics the trans-amide geometry but is resistant to protease cleavage.

-

Protocol: Compound (1 eq), Azide-R (1 eq), CuSO4 (10 mol%), Sodium Ascorbate (20 mol%), tBuOH/H2O (1:1).

B. Sonogashira Extension (Internal Alkynes)

Coupling with aryl halides creates diaryl alkynes, a scaffold prevalent in mGluR5 antagonists (e.g., MPEP analogs).

-

Selectivity: The 4-methoxy group remains stable under standard Pd/Cu conditions, allowing for the construction of extended pi-systems.

C. Heteroannulation

The alkyne can participate in cyclization reactions to form fused systems like pyrrolo[2,3-d]pyrimidines if an adjacent amino group is introduced (e.g., displacing the 4-OMe with an amine carrying an ortho-halogen, then cyclizing).

Medicinal Chemistry Case Study: mGluR5 Antagonists

The 2-alkynylpyrimidine motif is a validated pharmacophore for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for anxiety and Fragile X syndrome.

SAR Logic: Why 4-Methoxy?

Early generation antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) suffered from high lipophilicity and "flat" SAR. Replacing the pyridine with a 4-methoxypyrimidine core offers:

-

Lower LogP: Pyrimidine is more polar than pyridine.

-

H-Bonding: The N3 nitrogen and the methoxy oxygen provide additional vectors for water-mediated bridges or direct receptor interaction.

-

Metabolic Soft Spot: The methoxy group prevents the formation of reactive quinone-methide metabolites often seen with methyl-substituted aromatics.

Comparative Data Table

| Property | MPEP (Reference) | 4-OMe-Pyrimidine Analog | Impact |

| Core Scaffold | 2-Methylpyridine | 4-Methoxypyrimidine | Scaffold Hop |

| Linker | Alkyne | Alkyne | Rigid Spacer |

| cLogP | ~3.8 | ~2.9 | Improved Solubility |

| TPSA | 12.9 Ų | 38.6 Ų | Better CNS Penetration Profile |

| Metabolic Risk | High (Benzylic oxid.) | Low (O-demethylation) | Safety |

Visualization: Divergent Reactivity Map

Caption: Divergent synthetic utility allows access to three distinct medicinal chemistry classes.

Experimental Protocol: Sonogashira Coupling

Objective: Coupling this compound with 3-bromobenzonitrile (Model Reaction).

-

Preparation: In a flame-dried Schlenk flask, charge this compound (1.0 mmol), 3-bromobenzonitrile (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.02 mmol).

-

Solvent: Add anhydrous THF (5 mL) and degassed triethylamine (3 mL).

-

Deoxygenation: Sparge with Argon for 5 minutes. Critical Step: Oxygen leads to homocoupling.

-

Reaction: Stir at 55°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu) and brine. Dry over Na2SO4.

-

Purification: Flash chromatography on silica gel.

References

-

Gasparini, F., et al. "mGluR5 antagonists: discovery, characterization and drug development."[1] Current Opinion in Drug Discovery & Development, 2008. Link

-

Chiodi, D., & Ishihara, Y. "The role of the methoxy group in approved drugs."[2] European Journal of Medicinal Chemistry, 2024.[2] Link

-

Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 2002. Link

-

PubChem Compound Summary. "2-Ethynylpyrimidine." National Library of Medicine. Link

-

Al-Jallal, N.A., et al. "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2019.[3] Link[3]

Sources

- 1. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Compounds

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the field of drug discovery and development.[1][2] Its prevalence in nature as a core component of nucleic acids (cytosine, thymine, and uracil) provides a fundamental basis for its interaction with biological systems.[1][3][4][5] This inherent biocompatibility, coupled with its versatile chemical reactivity, has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry.[6][7][8][9] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful application as antiviral, anticancer, antibacterial, anti-inflammatory, and antihypertensive agents.[3][6][10] The landscape of FDA-approved drugs continues to see a growing number of therapeutics incorporating this versatile core, underscoring its enduring importance in addressing a myriad of human diseases.[6]

This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the rationale behind experimental choices and the logical flow from initial concept to potential therapeutic agent.

Part 1: Modern Synthetic Strategies for Pyrimidine Core Construction

The synthesis of the pyrimidine ring is a well-established field, yet the demand for novel, efficient, and sustainable methods continues to drive innovation. The choice of synthetic route is critical, as it dictates the accessible chemical space and the feasibility of generating diverse compound libraries for screening.

Foundational Condensation Reactions: The Bedrock of Pyrimidine Synthesis

The most widely utilized approach for constructing the pyrimidine ring involves the condensation of a three-carbon dielectrophilic fragment with a nitrogen-containing dinucleophile, such as amidines, ureas, thioureas, or guanidines.[11]

A classic and enduring example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] This multicomponent reaction (MCR) is highly valued for its operational simplicity and ability to generate structurally diverse dihydropyrimidinones (DHPMs).

Protocol: A Representative Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Reactant Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

-

Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Lewis or Brønsted acid (e.g., YbCl₃, 10 mol%).

-

Reaction Execution: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice and stir until a solid precipitate forms. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

The causality behind the choice of an acid catalyst lies in its ability to activate the aldehyde carbonyl group, facilitating the initial condensation steps and driving the reaction towards the cyclized product.

The Rise of Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool in modern synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[12] These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are particularly well-suited for the synthesis of pyrimidine libraries.[13][14][15]

A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[13][14][15] This sustainable method proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts.[13][14][15]

C-H Functionalization: A Paradigm Shift in Pyrimidine Derivatization

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by enabling the formation of C-C and C-X bonds without the need for pre-functionalized starting materials.[16][17][18] This approach offers a more atom- and step-economical route to novel pyrimidine derivatives.[18]

Both transition-metal-catalyzed (e.g., palladium, nickel, copper) and metal-free methods have been successfully employed for the C-H functionalization of the pyrimidine core.[17][19] For instance, palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups at specific positions of the pyrimidine ring, a crucial modification for tuning the pharmacological properties of a molecule.[19]

Experimental Workflow: Palladium-Catalyzed C-H Arylation of a 2-Aminopyrimidine

Caption: A generalized workflow for the Pd-catalyzed C-H arylation of a 2-aminopyrimidine.

The choice of ligand in these reactions is critical for controlling regioselectivity and promoting catalytic turnover. The base plays a crucial role in the deprotonation step of the C-H activation mechanism.

Part 2: The Discovery Engine: From Library Design to Hit Identification

The discovery of novel pyrimidine-based drug candidates is a systematic process that begins with the generation of a diverse chemical library and culminates in the identification of promising "hit" compounds with the desired biological activity.

Rational Design and Library Synthesis

The design of a pyrimidine library is often guided by existing knowledge of the biological target or by using computational methods to explore the potential chemical space. The goal is to create a collection of compounds with a wide range of structural and electronic properties to maximize the chances of finding a molecule that interacts favorably with the target.

The synthetic strategies discussed in Part 1 are employed to synthesize the designed library. MCRs are particularly advantageous for this purpose, as they allow for the rapid and efficient generation of a large number of diverse compounds from a small set of starting materials.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target.[20] For pyrimidine libraries, HTS assays are designed to measure the ability of each compound to modulate the activity of a target enzyme or receptor.

Data Presentation: HTS Results for a Hypothetical Pyrimidine Library against eEF-2K

| Compound ID | Library Scaffold | Concentration (µM) | % Inhibition of eEF-2K |

| PYR-001 | Pyrido[2,3-d]pyrimidine-2,4-dione | 10 | 85 |

| PYR-002 | Pyrido[2,3-d]pyrimidine-2,4-dione | 10 | 12 |

| PYR-003 | 2,4,6-Trisubstituted Pyrimidine | 10 | 92 |

| PYR-004 | 2,4,6-Trisubstituted Pyrimidine | 10 | 5 |

| PYR-005 | Dihydropyrimidinone | 10 | 45 |

The data from the HTS campaign identifies initial "hits" – compounds that exhibit significant activity in the primary assay.

Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next phase involves optimizing their properties to develop them into "lead" compounds. This process, known as hit-to-lead, relies heavily on establishing a Structure-Activity Relationship (SAR) .[2][4][21][22] SAR studies involve systematically modifying the structure of the hit compound and evaluating the effect of these modifications on its biological activity.[2][4][22]

The insights gained from SAR studies are crucial for understanding how the pyrimidine scaffold and its substituents interact with the biological target.[4] For example, it may be found that a specific substituent at the C5 position of the pyrimidine ring is essential for potent inhibition, while modifications at the C2 position can be used to improve pharmacokinetic properties.[21]

Logical Relationship: The Hit-to-Lead Optimization Cycle

Caption: The iterative cycle of hit-to-lead optimization driven by SAR analysis.

This iterative process of design, synthesis, and testing is the engine of drug discovery, progressively refining the properties of the initial hit to produce a lead compound with the desired potency, selectivity, and drug-like properties.

Conclusion: The Future of Pyrimidine-Based Drug Discovery

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[6][23] The ongoing development of innovative synthetic methodologies, particularly in the areas of multicomponent reactions and C-H functionalization, is expanding the accessible chemical space and enabling the creation of increasingly complex and diverse pyrimidine libraries.[7][12] Coupled with advances in high-throughput screening and a deeper understanding of structure-activity relationships, the future of pyrimidine-based drug discovery is poised for continued success. The versatility and proven track record of this privileged scaffold ensure that it will remain a central focus for medicinal chemists in their quest to develop the next generation of life-saving medicines.

References

-

Jadhav, S. D., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

Ibraheem, R. M., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives. ResearchGate. [Link]

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

-

Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Various Authors. (n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

-

Various Authors. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]

-

Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

-

Various Authors. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC. [Link]

-

Verbitskiy, E. V., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme Connect. [Link]

-

Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. ACS Publications. [Link]

-

Verbitskiy, E. V., et al. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. [Link]

-

Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

-

Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

-

Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Various Authors. (2013). A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. ResearchGate. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Various Authors. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

-

Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Various Authors. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [Link]

-

Various Authors. (2025). (PDF) An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]

-

Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Various Authors. (n.d.). Pyrimidine and its derivatives. Slideshare. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

Various Authors. (2023). Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. PMC. [Link]

-

Various Authors. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Nammalwar, B., & Walekar, P. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]

-

Various Authors. (n.d.). Synthetic approaches of pyrimidine scaffold. ResearchGate. [Link]

-

Various Authors. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]

-

Various Authors. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]

-

Various Authors. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Elkanzi, N. A. A., & Hrichi, H. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsat.org [ijsat.org]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bu.edu.eg [bu.edu.eg]

- 12. semanticscholar.org [semanticscholar.org]

- 13. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

spectroscopic data of 2-ethynyl-4-methoxypyrimidine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on a predictive analysis grounded in fundamental spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1] Its structure incorporates a pyrimidine ring, a key scaffold in many biologically active molecules, substituted with an electron-donating methoxy group and a reactive ethynyl group.[2] The interplay of these functional groups dictates the molecule's chemical reactivity and its spectroscopic properties. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its electronic structure, which are critical steps in any synthetic or medicinal chemistry workflow.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.5 - 8.7 | Doublet (d) | 5.0 - 6.0 |

| H-5 | 6.8 - 7.0 | Doublet (d) | 5.0 - 6.0 |

| OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

| C≡C-H | 3.2 - 3.4 | Singlet (s) | N/A |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of related structures. The pyrimidine ring protons, H-6 and H-5, are expected to appear as doublets due to coupling with each other. The H-6 proton is anticipated to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The methoxy group protons (OCH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. The acetylenic proton (C≡C-H) is expected to be a singlet in the upfield region of the aromatic spectrum, a characteristic chemical shift for terminal alkynes.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of CDCl₃).

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

-

Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 165 - 170 |

| C-2 | 158 - 162 |

| C-6 | 155 - 159 |

| C-5 | 105 - 110 |

| C≡C-H | 80 - 85 |

| C ≡C-H | 75 - 80 |

| OC H₃ | 53 - 57 |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts reflect the electronic environment of each carbon atom. The carbons of the pyrimidine ring are expected to be in the downfield region of the spectrum. The carbon attached to the electronegative oxygen of the methoxy group (C-4) is predicted to be the most downfield. The two sp-hybridized carbons of the ethynyl group will appear in the mid-field region of the spectrum. The methyl carbon of the methoxy group is expected to be the most upfield signal.[3]

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a disc.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Predicted IR Data

| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| C≡C-H Stretch | 3250 - 3350 | Strong, sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (in OCH₃) | 2850 - 3000 | Medium |

| C≡C Stretch | 2100 - 2200 | Weak to medium |

| C=N and C=C Stretches (pyrimidine ring) | 1500 - 1650 | Strong |

| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by several key absorptions. A strong, sharp peak around 3300 cm⁻¹ is characteristic of the C≡C-H stretch of the terminal alkyne.[4] The C≡C triple bond stretch will appear as a weaker absorption in the 2100-2200 cm⁻¹ region. The aromatic C-H stretches will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and skeletal vibrations of the pyrimidine ring. A strong band corresponding to the C-O stretch of the methoxy group is also expected.[4]

Predicted Mass Spectrometric (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. Electrospray Ionization (ESI) is another option, particularly for LC-MS.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Predicted Mass Spectrum (under EI conditions)

| m/z | Predicted Fragment Ion | Interpretation |

| 134 | [C₇H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 133 | [M-H]⁺ | Loss of a hydrogen radical |

| 119 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 105 | [M-CHO]⁺ | Loss of a formyl radical |

| 91 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by carbon monoxide |

| 78 | [C₅H₄N₂]⁺ | Pyrimidine ring fragment |

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 134, confirming the molecular weight of the compound. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a peak at m/z 119, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 91. The fragmentation of the pyrimidine ring itself can lead to a variety of smaller fragment ions.

Visualization of Molecular Structure and a Predicted Fragmentation Pathway

Caption: Molecular structure of this compound.

Caption: A predicted fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. When experimental data becomes available, it can be compared against these predictions to further refine our understanding of the structure and properties of this molecule.

References

-

Ashoka, A., Kalluraya, B., Anish, K., Manju, N., & Kumar, B. S. (2015). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 7(10), 62-66.[2]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link][3]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link][4]

Sources

- 1. biosynth.com [biosynth.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Putative Targets of 2-Ethynyl-4-Methoxypyrimidine Derivatives

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the potential therapeutic targets of 2-ethynyl-4-methoxypyrimidine derivatives, a class of compounds poised for significant impact in medicinal chemistry. By leveraging their unique structural features, these molecules offer the promise of potent and selective modulation of key biological pathways. This guide will delve into the mechanistic rationale for their activity, propose high-priority candidate targets, and provide detailed experimental frameworks for their validation.

Introduction: The Promise of Covalent Inhibition

The this compound scaffold is a fascinating starting point for the design of targeted therapies. The core pyrimidine structure is a well-established pharmacophore found in numerous approved drugs, particularly in oncology and immunology.[1][2] The true innovation in this class of molecules, however, lies in the 2-ethynyl group. This functional group acts as a "warhead," capable of forming a covalent bond with nucleophilic residues on target proteins.[3] This covalent interaction can lead to irreversible inhibition, offering several potential advantages over traditional non-covalent inhibitors, including prolonged duration of action, increased potency, and the ability to target proteins with shallow binding pockets.

The 4-methoxy group, in turn, can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also contribute to target recognition and binding affinity.[3] The strategic combination of these structural elements suggests a strong potential for developing highly selective and effective therapeutic agents.

High-Priority Therapeutic Targets: A Focus on the Kinome

Given the prevalence of the pyrimidine scaffold in kinase inhibitors and the reactivity of the ethynyl group towards cysteine residues, the human kinome represents a rich hunting ground for the targets of this compound derivatives.[2] A significant portion of kinases possess a cysteine residue within or near the ATP-binding pocket, making them susceptible to covalent modification.[1]

NF-κB-Inducing Kinase (NIK): A Prime Candidate

Scientific Rationale:

NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway, stands out as a particularly compelling target.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[6] Crucially, research has demonstrated that an alkynylpyrimidine-based covalent inhibitor can specifically target a unique cysteine residue (Cys444) located in the back pocket of the NIK active site.[1][7] This provides a strong precedent for the this compound scaffold to engage NIK in a similar covalent manner. The high sequence conservation of the ATP-binding pocket among kinases makes the presence of a uniquely positioned cysteine a key determinant of selectivity.

Proposed Signaling Pathway Involvement:

Caption: Proposed covalent inhibition of the non-canonical NF-κB pathway by a this compound derivative.

Other Promising Kinase Targets

Beyond NIK, several other kinase families, known to be targeted by pyrimidine-based covalent inhibitors, warrant investigation:

-

Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, BTK is a validated target in B-cell malignancies and autoimmune diseases.[8][9] Several approved BTK inhibitors utilize a covalent mechanism of action.[10][11]

-

Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) mediates cytokine signaling and is implicated in a wide range of inflammatory and autoimmune disorders.[12][13] Covalent inhibitors of JAKs have been developed.[14]

-

Aurora Kinases: These serine/threonine kinases play essential roles in mitosis, and their inhibition is a promising strategy in cancer therapy.[15]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the growth of various solid tumors. Covalent FGFR inhibitors have shown clinical benefits.

Table 1: Summary of Potential Kinase Targets and Rationale

| Target Family | Specific Examples | Rationale for Consideration | Associated Disease Areas |

| MAP3K | NIK (MAP3K14) | Direct precedent with alkynylpyrimidine covalent inhibitors targeting a unique cysteine.[1][7] | Cancer, Inflammatory Diseases, Autoimmune Disorders |

| Tec Kinases | BTK | Established target for covalent pyrimidine-based inhibitors.[10][11] | B-cell Malignancies, Autoimmune Diseases |

| Janus Kinases | JAK1, JAK3 | Known to be targeted by covalent inhibitors; pyrimidine scaffold is common.[12][14] | Inflammatory Diseases, Autoimmune Disorders, Myeloproliferative Neoplasms |

| Aurora Kinases | Aurora A, Aurora B | Pyrimidine-based inhibitors are well-documented.[15] | Cancer |

| FGFR Family | FGFR1-4 | Covalent inhibition is a validated therapeutic strategy. | Cancer (e.g., bladder, lung) |

Experimental Workflow for Target Identification and Validation